N,N'-Diacetylethylenediamine

Beschreibung

Historical Context and Discovery

The emergence of N,N'-Diacetylethylenediamine as a significant chemical intermediate is closely tied to the development of tetraacetylethylenediamine (B84025) (TAED), a widely used bleach activator in detergents. smolecule.com The synthesis of TAED involves a two-step process where ethylenediamine (B42938) is first acetylated to produce this compound. smolecule.comchemicalbook.com Early methods for producing DAED involved the reaction of ethylenediamine with acetic acid. smolecule.comgoogle.com One of the foundational mentions of DAED in heterocyclic chemistry dates back to Hofmann's 1888 synthesis of 2-methylimidazoline, which involved heating the compound. acs.org The industrial-scale production methods for DAED were further refined in the 1970s, solidifying its importance as a precursor to TAED. smolecule.com

Nomenclature and Chemical Identifiers

The precise identification of a chemical compound is critical for scientific and industrial purposes. This compound is cataloged and recognized through several standardized systems.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 871-78-3 | scbt.comchemicalbook.comchemicalbook.com |

| Synonyms | N,N'-Ethylenebisacetamide | scbt.comcalpaclab.comtcichemicals.com |

| Molecular Formula | C₆H₁₂N₂O₂ | scbt.comchemicalbook.comchemicalbook.comoakwoodchemical.com |

| Molecular Weight | 144.17 g/mol | scbt.comchemicalbook.comoakwoodchemical.comsigmaaldrich.com |

| UNII Identifier | SXN3K5812F | chemicalbook.com |

The Chemical Abstracts Service (CAS) has assigned the number 871-78-3 to this compound, providing a unique identifier for this specific substance. scbt.comchemicalbook.comchemicalbook.com

In addition to its primary name, this compound is also known by several synonyms, with N,N'-Ethylenebisacetamide being a common alternative. scbt.comcalpaclab.comtcichemicals.com Other synonyms include 1,2-Ethylenebisacetamide and N1-[2-(acetylamino)ethyl]acetamide. chemicalbook.comchemicalbook.com

The molecular formula for this compound is C₆H₁₂N₂O₂. scbt.comchemicalbook.comchemicalbook.comoakwoodchemical.com This formula indicates that each molecule of the compound is composed of six carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The molecular weight of this compound is approximately 144.17 grams per mole ( g/mol ). scbt.comchemicalbook.comoakwoodchemical.comsigmaaldrich.com

The Unique Ingredient Identifier (UNII) for this compound is SXN3K5812F. chemicalbook.com The UNII system is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) to provide a unique, non-proprietary identifier for substances in regulated products. wikipedia.orgfda.govfda.gov

Significance in Chemical Research

This compound (DAED), also known as N,N'-ethylenebisacetamide, holds considerable significance in various domains of chemical research. tcichemicals.comscbt.com Its utility stems from its bifunctional nature, possessing two amide groups, which makes it a valuable precursor, intermediate, and model compound in organic synthesis, coordination chemistry, and materials science.

A primary area of its research significance is as a key intermediate in the synthesis of more complex molecules. smolecule.com Historically, its importance grew in parallel with the development of Tetraacetylethylenediamine (TAED), a widely used bleach activator in detergents. smolecule.comheraproject.com DAED is the final degradation product of TAED during the washing process, and understanding its properties and behavior is crucial for assessing the environmental lifecycle of these detergents. heraproject.comwikipedia.org The perhydrolysis of TAED first yields Triacetylethylenediamine (TriAED) and subsequently DAED. wikipedia.orgottokemi.com

In synthetic organic chemistry, DAED serves as a versatile building block. For instance, it is a precursor in the synthesis of 2-methyl-imidazoline. acs.org It also functions as a model compound for studying the reactivity and properties of carboximidic acids and their derivatives, thereby contributing to the fundamental knowledge of organic chemistry. lookchem.com Research has explored its use in the synthesis of TAED derivatives, such as N,N,N',N'-tetracetylpropylene-1,2-diamine (TA(Me)ED) and N,N,N'-triacetylpropylene-1,2-diamine (TriA(Me)ED). Studies on these derivatives have provided insights into structure-function relationships, revealing that steric hindrance near the imide group can enhance hydrolytic stability compared to TAED.

Furthermore, DAED plays a crucial role in the development of advanced materials and catalytic systems. It has been investigated as a crosslinking agent in the production of resins and adhesives. smolecule.com A significant recent development is its application in Liquid Organic Hydrogen Carrier (LOHC) systems, which are promising for hydrogen storage. In 2016, researchers demonstrated a reversible system based on the dehydrogenative coupling of ethylenediamine and ethanol (B145695) to form DAED, catalyzed by a ruthenium pincer complex. acs.orgresearchgate.net This same catalyst was also effective for the reverse reaction, the hydrogenation of DAED back to ethylenediamine and ethanol, highlighting a sustainable cycle for hydrogen storage and release. acs.orgresearchgate.netmdpi.com

The coordination chemistry of ethylenediamine derivatives is a broad field of study, and while ethylenediamine itself is a well-known bidentate chelating ligand, the properties of its derivatives like DAED are of continuous research interest. wikipedia.org The acetyl groups on DAED modify its electronic and steric properties compared to the parent diamine, influencing how it coordinates with metal ions and the stability of the resulting complexes. Although less common as a ligand than its parent amine, its derivatives are explored in creating novel coordination compounds. For example, research into related N,N-diethylethylenediamine complexes with zinc(II) has shown that chelation can enhance photoluminescence properties, a finding that stimulates further investigation into similar diamide (B1670390) ligands like DAED. nih.gov

Table 1: Research Applications of this compound

| Research Area | Specific Application | Key Findings/Significance | References |

|---|---|---|---|

| Organic Synthesis | Intermediate for TAED and its derivatives. | Precursor in the industrial synthesis of bleach activators. smolecule.comheraproject.com | |

| Precursor for heterocycles. | Used in the synthesis of 2-methyl-imidazoline. acs.org | ||

| Materials Science | Component in Liquid Organic Hydrogen Carrier (LOHC) systems. | Forms a reversible hydrogen storage system with ethylenediamine and ethanol using a ruthenium catalyst. acs.orgresearchgate.netmdpi.com | |

| Crosslinking Agent. | Used in the formation of resins and adhesives. smolecule.com | ||

| Coordination Chemistry | Model Ligand. | Serves as a model to study how functional groups affect the coordination properties of diamine backbones. wikipedia.orgnih.gov | |

| Environmental Chemistry | Degradation product of TAED. | Its formation and biodegradability are key to the environmental assessment of widely used detergents. heraproject.comwikipedia.org |

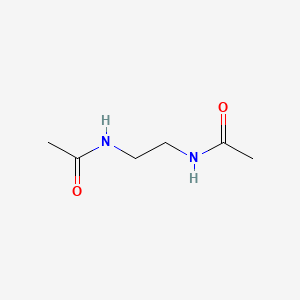

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-acetamidoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYIBZHOMJZDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236132 | |

| Record name | N,N'-Diacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-78-3 | |

| Record name | N,N′-Diacetylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diacetylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 871-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedi(diacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIACETYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXN3K5812F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for N,n Diacetylethylenediamine

Direct Acetylation of Ethylenediamine (B42938)

The most common industrial route to N,N'-Diacetylethylenediamine involves the direct acetylation of ethylenediamine using various acetylating agents and process conditions. This method is the first step in a two-stage process to produce TAED. atamankimya.comchemicalbook.com

The reaction of ethylenediamine with acetic acid is a primary industrial method for producing this compound. atamankimya.com This process is typically carried out at high temperatures, ranging from 140°C to 215°C, in a melt of the product itself. smolecule.comgoogle.com To drive the reaction to completion and achieve a nearly complete conversion of ethylenediamine, an excess of acetic acid is often used. smolecule.com The water formed during the reaction is continuously removed as vapor to achieve a high space-time yield. google.com Some methods utilize a catalytic amount of phosphoric acid, which has been shown to inhibit or significantly reduce the formation of the byproduct 2-methylimidazoline, thereby improving the purity and yield of the final product. google.com

Table 1: Comparison of Direct Acetylation Methods

| Acetylating Agent | Typical Reaction Conditions | Key Process Features |

|---|---|---|

| Acetic Acid | High temperatures (140-215°C). smolecule.comgoogle.com Molar excess of acetic acid. smolecule.com | Often performed as a continuous melt-phase process. smolecule.com Requires continuous removal of water byproduct. google.com Catalysts like phosphoric acid can be used to improve purity. google.com |

| Acetic Anhydride (B1165640) | Often performed in a solvent. smolecule.comd-nb.info Can be initiated at cooler temperatures (e.g., 0°C). d-nb.info | Forms part of the two-stage synthesis of TAED. chemicalbook.comlookchem.com The process is generally high-yielding and nearly quantitative. atamanchemicals.com |

To enhance efficiency, safety, and control, continuous flow reactors are widely employed for the synthesis of this compound. smolecule.comd-nb.info One industrial method involves reacting ethylenediamine and acetic acid in a continuous flow reactor containing a melt of the product at temperatures between 140°C and 215°C. smolecule.comgoogle.com Another continuous process design uses a two-zone system: a low-temperature zone (80°C to 140°C) for the initial reaction, followed by a high-temperature zone (160°C to 215°C) to complete the reaction. google.com In these systems, the water of reaction is stripped in counter-current flow, often with an inert gas, to push the equilibrium toward the product. google.com These methods offer improved heat and mass transfer and higher space-time yields compared to traditional batch processes. smolecule.com

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include the molar ratio of reactants, temperature, and residence time. smolecule.com

Molar Ratio : While traditional processes used a significant excess of acetic acid, studies have shown that near-stoichiometric conditions can be effective. smolecule.com An optimal molar ratio of acetic acid to ethylenediamine is between 2.0 and 2.5, which can achieve conversion levels exceeding 98% while minimizing raw material waste. smolecule.com

Temperature and Residence Time : In continuous systems, temperatures are typically maintained between 160°C and 230°C. smolecule.com Higher temperatures allow for shorter residence times but must be balanced against the risk of thermal degradation. smolecule.com Residence times can range from 10 minutes to 3 hours, with 15 to 60 minutes being preferred depending on the temperature. smolecule.com

Purity : The use of catalysts, such as phosphoric acid, can prevent the formation of impurities like 2-methylimidazoline. google.com Additionally, efficient removal of the water byproduct via distillation is crucial for driving the reaction forward and achieving high purity. chemicalbook.comgoogle.com

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Traditional Process Condition | Optimized Process Condition |

|---|---|---|

| Molar Ratio (Acetic Acid:Ethylenediamine) | >2.05 : 1 smolecule.com | 2.0 : 1 to 2.1 : 1 smolecule.com |

| Temperature (Continuous Flow) | 140-215°C smolecule.com | 160-230°C (Optimal around 210°C) smolecule.com |

| Residence Time (Continuous Flow) | Variable | 15 to 60 minutes smolecule.com |

Formation as a Byproduct or Degradation Product

This compound is a significant and stable intermediate product formed during the chemical breakdown of Tetraacetylethylenediamine (B84025) (TAED), particularly in detergent applications.

TAED functions as a bleach activator in laundry and dishwashing detergents by reacting with a source of hydrogen peroxide (like sodium percarbonate) in a process called perhydrolysis. atamankimya.comwikipedia.org This reaction occurs rapidly in the alkaline conditions of a wash liquor (pH 10-11). atamankimya.comheraproject.com The perhydrolysis of TAED proceeds in two stages: the first step yields triacetylethylenediamine (TriAED), and the second step yields this compound (DAED). atamanchemicals.comwikipedia.org For each molecule of TAED that reacts, two molecules of the powerful bleaching agent peracetic acid and one molecule of this compound are generated. atamankimya.com Kinetic studies have demonstrated that even at low temperatures (23°C), over 99% of TAED is converted to DAED during the washing process. heraproject.com This makes DAED the primary and final degradation product of TAED in washing applications. atamankimya.comataman-chemicals.com

Table 3: Key Products of TAED Perhydrolysis

| Reactants | Primary Products |

|---|---|

| Tetraacetylethylenediamine (TAED) + Hydrogen Peroxide | This compound (DAED) + Peracetic Acid atamankimya.com |

From Tetraacetylethylenediamine (TAED) Hydrolysis and Perhydrolysis

Influence of pH and Temperature on Formation

The formation of this compound from TAED is significantly influenced by both pH and temperature. The perhydrolysis reaction is most efficient in alkaline conditions, typically between pH 9 and 11. atamankimya.comcellulosechemtechnol.ro This alkaline environment facilitates the reaction between TAED and the hydroperoxide anion. cellulosechemtechnol.ro

Temperature also plays a critical role. While the reaction proceeds even at room temperature, its rate increases with higher temperatures. atamankimya.com However, there is an optimal temperature range for maximizing the yield of peracetic acid and, consequently, the formation of DAED. For instance, in pulp bleaching applications, TAED is most beneficial at reduced temperatures, as this favors the delignifying action of the peracetate anions. cellulosechemtechnol.ro Industrial processes for the direct synthesis of DAED from ethylenediamine and acetic acid often operate at much higher temperatures, ranging from 140°C to 230°C, to facilitate rapid acetylation and water removal.

| Parameter | Optimal Range/Condition | Impact on DAED Formation |

| pH | 9-11 | Promotes the perhydrolysis of TAED. |

| Temperature (from TAED) | 23°C - 60°C | Affects the rate of perhydrolysis. |

| Temperature (direct synthesis) | 140°C - 230°C | Drives the direct acetylation of ethylenediamine. |

Solvent-Derived Product in Specific Reactions (e.g., CeO₂-Catalyzed Synthesis)

In certain catalytic processes, this compound can be formed as a solvent-derived byproduct. For example, in the cerium oxide (CeO₂)-catalyzed synthesis of 2-imidazolidinone from ethylenediamine carbamate, the use of acetonitrile (B52724) (CH₃CN) as a solvent can lead to the formation of this compound. acs.orgresearchgate.net

This occurs through the reaction of ethylenediamine (EDA) with the acetonitrile solvent. acs.org Another pathway involves the hydration of acetonitrile to form acetamide, which can then react with ethylenediamine to produce DAED. acs.orgresearchgate.net The use of alternative solvents, such as 2-propanol, can mitigate the formation of these byproducts and improve the selectivity for the desired product. researchgate.net

Through Imine Hydration in Complex Synthesis

The formation of this compound can also occur through the hydration of imines in the synthesis of metal complexes. Imines, which contain a carbon-nitrogen double bond (C=N), are formed from the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com

In some instances, the incidental presence of water during complex synthesis can lead to the hydrative cleavage of an imine bond. cardiff.ac.uk This process, known as hydrolysis, can result in the formation of the constituent amine and carbonyl compounds. masterorganicchemistry.com While not a primary synthetic route for DAED, this pathway highlights a potential side reaction in complex syntheses involving imine ligands and residual water.

Novel Synthetic Routes and Derivatization

Synthesis of N,N'-Dialkyl-N,N'-diacetate ethylenediamine Derivatives

Researchers have explored the synthesis of various derivatives of this compound, including N,N'-dialkyl-N,N'-diacetate ethylenediamine. One such example is the synthesis of sodium N,N'-dioctyl-ethylenediamine diacyl propionate, an anionic gemini (B1671429) surfactant. researchgate.net This synthesis involves a two-step process:

N-alkylation: Ethylenediamine is reacted with an n-alkyl bromide (e.g., n-octyl bromide) in the presence of a base like cesium hydroxide. researchgate.net

N-acylation: The resulting N,N'-dialkylethylenediamine is then reacted with an acid anhydride, such as succinic anhydride, to produce the final diacetate derivative. researchgate.net

Information regarding the reactivity and chemical transformations of this compound is not available in publicly accessible literature.

Similarly, information regarding reactions of this compound that lead to the formation of cyclic compounds could not be located.

The lack of available data may be attributed to the chemical nature of the compound itself. The nitrogen atoms in this compound are part of amide functional groups. The electron-withdrawing nature of the adjacent carbonyl groups significantly reduces the basicity and nucleophilicity of the nitrogen lone pairs. This makes them much weaker electron donors compared to the amine nitrogens in related compounds like ethylenediamine. Consequently, this compound is expected to be a very poor ligand for metal ions, which likely explains the absence of significant research into its coordination chemistry.

While the broader field of coordination chemistry for similar ligands like ethylenediamine and its various derivatives is extensively studied, specific experimental data and research findings for this compound are not present in the searched resources. Therefore, it is not possible to provide a scientifically accurate and detailed article based on the requested outline.

Reactivity and Chemical Transformations of N,n Diacetylethylenediamine

Hydrogen Transfer Processes and Catalysis

A comprehensive review of scientific literature and patent databases did not yield specific information regarding the direct involvement of N,N'-Diacetylethylenediamine in the following processes:

No research was found that details the use of this compound as a substrate in hydrogenation reactions.

There is no available literature describing the synthesis of this compound through dehydrogenative coupling reactions. The common synthesis method involves the condensation of ethylenediamine (B42938) and acetic acid. google.com

No studies were identified that report the application of this compound as a ligand or in any other capacity in homogeneous catalysis.

Analytical Methodologies for N,n Diacetylethylenediamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the chemical structure of N,N'-Diacetylethylenediamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits three distinct signals corresponding to the different types of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the characteristic chemical shifts are observed. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the ethylenediamine (B42938) backbone appear as a singlet at approximately 3.37 ppm. The methyl protons (-CH₃) of the acetyl groups produce a sharp singlet at around 1.99 ppm. chemicalbook.com A broad signal corresponding to the amide protons (-NH-) is also observed, typically around 6.6 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. It shows distinct signals for the carbonyl carbons of the acetyl groups, the methylene carbons of the ethylenediamine bridge, and the methyl carbons. nih.gov

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~6.6 | Broad Singlet |

| Ethylenediamine (-CH₂-CH₂-) | ~3.37 | Singlet |

| Acetyl (CH₃-) | ~1.99 | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its bonds. tcichemicals.com Key absorption bands include:

N-H Stretching: A strong band in the region of 3300-3250 cm⁻¹, characteristic of the secondary amide N-H bond.

C=O Stretching (Amide I band): A very strong and sharp absorption peak typically found around 1640 cm⁻¹, which is indicative of the carbonyl group in the amide functionality.

N-H Bending (Amide II band): A strong band appearing near 1550 cm⁻¹, resulting from the N-H bending and C-N stretching vibrations.

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methylene C-H bonds.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3250 |

| C=O (Amide I) | Stretching | ~1640 |

| N-H (Amide II) | Bending | ~1550 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, which has a molecular weight of 144.17 g/mol , the mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. nih.govchemicalbook.com

The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 144. The fragmentation pattern is characteristic of amides and amines, often involving cleavage of the C-C bond in the ethylenediamine bridge and alpha-cleavage adjacent to the nitrogen atoms. libretexts.orgmiamioh.edu Common fragments observed in the spectrum of this compound include prominent peaks at m/z 85, 73, and 30. chemicalbook.com The peak at m/z 85 can be attributed to the loss of an acetamido group, while the fragment at m/z 73 likely corresponds to the [CH₃CONHCH₂]⁺ ion. The base peak is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. chemicalbook.com

| m/z | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 144 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃CONH]⁺ |

| 73 | High | [CH₃CONHCH₂]⁺ |

| 43 | Medium | [CH₃CO]⁺ |

| 30 | 100% (Base Peak) | [CH₂NH₂]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component. nih.gov This technique is widely used for purity assessment, allowing for the separation and identification of this compound from potential impurities or byproducts from its synthesis. tcichemicals.com

Mass Spectrometry (MS)

Chromatographic Separation Methods

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is commonly employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

The compound is detected as it elutes from the column, most commonly by a UV detector. The purity is then assessed by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. This method is crucial for quality control, ensuring the compound meets required purity specifications (e.g., >98.0%). tcichemicals.comtcichemicals.com Method validation typically includes checks for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. researchgate.netnih.gov

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography (GC) is a widely utilized analytical technique for the quantitative analysis of volatile and semi-volatile compounds. While specific standardized methods for this compound are not extensively detailed in publicly available literature, a robust quantitative method can be developed based on established principles for similar chemical structures, such as other N-acylated diamines. google.comnih.govresearchgate.net The methodology would typically involve a high-temperature capillary GC system equipped with a Flame Ionization Detector (FID), which is well-suited for detecting organic compounds containing carbon atoms.

The separation of this compound from impurities or other components of a mixture would be achieved using a capillary column with a stationary phase appropriate for polar analytes. A common choice would be a mid-polarity column, such as one coated with a phenyl- and/or cyanopropyl-substituted polysiloxane.

Key parameters for a hypothetical GC method for the quantitative analysis of this compound are outlined in the table below. These parameters are based on methods used for structurally related compounds and represent a typical starting point for method development. google.comnih.gov

| Parameter | Typical Setting | Purpose |

| Column | Capillary, e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) | To separate the analyte from other components in the sample. |

| Carrier Gas | Helium or High-Purity Nitrogen | To carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | To maintain a constant flow of carrier gas for reproducible retention times. |

| Injection Mode | Split/Splitless | To introduce a small, precise amount of the sample onto the column. |

| Injector Temperature | 200 - 250 °C | To ensure rapid vaporization of the sample. |

| Detector | Flame Ionization Detector (FID) | To detect and quantify the analyte as it elutes from the column. |

| Detector Temperature | 250 - 300 °C | To prevent condensation of the analyte in the detector. |

| Oven Program | Temperature gradient (e.g., initial hold, ramp, final hold) | To optimize the separation of compounds with different boiling points. |

| Quantification Method | Peak Area Normalization or Internal/External Standard | To calculate the concentration of the analyte in the sample. |

For compounds like diamines that may exhibit peak tailing due to interactions with the column, derivatization can sometimes be employed to improve chromatographic performance, although the acetyl groups in this compound may reduce this need compared to free diamines. researchgate.netvt.edu The peak area of the eluted this compound would be proportional to its concentration in the sample, allowing for accurate quantification when calibrated against standards of known concentration. The reliability and accuracy of such a method would be established through validation, assessing parameters like linearity, precision, and accuracy. nih.gov

Other Analytical Techniques

pH titration, specifically potentiometric titration, is a fundamental analytical method used to determine the acidic or basic properties of a compound in solution and to calculate its dissociation constants (pKa values). For this compound, this technique can be employed to study its protonation equilibria in aqueous or mixed-solvent systems. The amide groups in the molecule can exhibit weak basicity, and understanding their behavior at different pH values is crucial for various applications.

A typical experimental setup for the pH titration of this compound would involve dissolving a precise amount of the compound in a suitable solvent, often a mixture of water and an organic solvent like ethanol (B145695) or acetone (B3395972) to ensure solubility. nih.gov A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH) is then added incrementally as the titrant. nih.gov The pH of the solution is monitored throughout the titration using a calibrated combined glass electrode. nih.gov

The data obtained, a plot of pH versus the volume of titrant added, can be used to identify the equivalence points and buffer regions. From these, the pKa values associated with the protonation of the amide nitrogen atoms can be calculated. The Henderson-Hasselbalch equation is often applied in the buffer regions to determine the pKa. nih.gov The ionic strength of the solution is typically kept constant during the experiment by adding an inert salt like KCl. nih.gov

| Parameter/Component | Description/Typical Specification |

| Apparatus | Potentiometer/pH meter with a combined glass electrode |

| Titrant | Standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M KOH) |

| Solvent System | Aqueous, or mixed aqueous-organic (e.g., water-ethanol) to ensure solubility |

| Ionic Strength Control | Maintained at a constant value (e.g., 0.1 M) with an inert salt like KCl |

| Temperature | Controlled at a constant value (e.g., 25 ± 0.1 °C) using a thermostated cell |

| Data Analysis | Calculation of pKa values from the titration curve |

The resulting pKa value(s) provide quantitative information on the basicity of this compound, indicating the pH range over which the molecule will exist in its protonated or deprotonated forms. nih.gov

X-ray diffractometry (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this compound, single-crystal X-ray diffraction is the definitive method for elucidating its three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

The process involves irradiating a single crystal of this compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional model of the electron density within the crystal. From this electron density map, the positions of the individual atoms can be determined with high precision.

The structural data for this compound obtained from X-ray diffraction studies are available in crystallographic databases, such as the Cambridge Structural Database (CSD). nih.gov This information confirms the molecular connectivity and provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

| Information Provided by XRD | Significance for this compound |

| Molecular Conformation | Determines the spatial arrangement of the atoms, including the torsion angles of the ethylenediamine backbone. |

| Bond Lengths and Angles | Provides precise measurements of the covalent bonds within the molecule (e.g., C-C, C-N, C=O). |

| Crystal Packing | Reveals how the molecules are arranged in the crystal lattice. |

| Intermolecular Interactions | Identifies and characterizes non-covalent interactions, such as hydrogen bonds between the amide groups of adjacent molecules. |

In essence, X-ray diffractometry offers an unambiguous determination of the solid-state structure of this compound, which is fundamental to understanding its physical properties.

Applications and Research Trajectories of N,n Diacetylethylenediamine

Intermediate in Organic Synthesis

N,N'-Diacetylethylenediamine (DAED) is a valuable precursor in the synthesis of other chemical compounds. Its bifunctional nature, possessing two amide groups, allows it to be a building block in more complex molecular structures. The production of DAED itself can be achieved through the reaction of ethylenediamine (B42938) with acetic acid. google.comgoogle.com

Pharmaceutical Synthesis

While not a widely documented primary building block in drug synthesis, this compound appears in pharmaceutical contexts, notably as a known impurity. It has been identified as "Benzylpenicillin Impurity 18," indicating its presence and relevance in the quality control and analysis of this major antibiotic. chemicalbook.com

Dye Synthesis

Following a thorough review of available scientific literature, no specific applications of this compound as an intermediate in the synthesis of dyes have been identified.

Precursor for Tetraacetylethylenediamine (B84025) (TAED)

The most significant industrial application of this compound is its role as the direct precursor to Tetraacetylethylenediamine (TAED), a common bleach activator found in detergents. google.com The synthesis of TAED is a two-stage process that begins with ethylenediamine. tcichemicals.com

In the first stage, ethylenediamine is diacetylated to produce this compound (DAED). tcichemicals.com In the second stage, DAED is further acetylated using acetic anhydride (B1165640) to yield TAED. tcichemicals.com This reaction is nearly quantitative. tcichemicals.com Research has shown that a TAED yield as high as 80% can be obtained from the acetylation of DAED with acetic anhydride at a reaction temperature of 135 °C. tcichemicals.com

| Reactant | Reagent | Reaction Temperature | Reported Yield | Source |

|---|---|---|---|---|

| This compound (DAED) | Acetic Anhydride | 135 °C | Up to 80% | tcichemicals.com |

Synthesis of Polymeric and Resin Materials

Based on available research, there is no direct evidence to support the use of this compound in the synthesis of polymeric or resin materials. Studies on polymers derived from diamines have focused on other structures, such as those based on 3,3'-dimethoxybiphenyl-4,4'-diamine. Similarly, research into epoxy-resin hardeners has involved N,N'-diacetyl derivatives of aromatic amines, which are structurally distinct from the aliphatic this compound. nih.gov

Biomedical Research Applications

The primary relevance of this compound in biomedical research stems from its identity as the main and final degradation product of Tetraacetylethylenediamine (TAED) during washing processes.

Potential in Developing Pharmaceutical Agents

The potential of this compound in pharmaceutical development is primarily inferred from its favorable toxicological profile, established through studies of its parent compound, TAED.

Biokinetic studies in rats have shown that TAED is rapidly metabolized, primarily through diacetylation, into DAED, which is then excreted in the urine. Toxicological assessments have demonstrated that both TAED and its byproduct DAED exhibit low aquatic ecotoxicity. Furthermore, TAED is considered non-mutagenic and non-teratogenic and displays very low toxicity across all exposure routes. This established safety profile for DAED as a metabolite suggests a low potential for adverse biological effects, a crucial characteristic for any compound considered for pharmaceutical development. Additionally, the compound is commercially available as a biochemical for proteomics research. scbt.com

| Endpoint | Finding | Source |

|---|---|---|

| Aquatic Ecotoxicity | Low | |

| Metabolism | Major metabolite of TAED, excreted in urine | |

| General Toxicity | Very low (inferred from TAED studies) | |

| Mutagenicity | Non-mutagenic (inferred from TAED studies) | |

| Teratogenicity | Non-teratogenic (inferred from TAED studies) |

Diagnostic Tools

This compound is classified as a biochemical intended for research purposes only. scbt.com Current scientific and commercial literature does not establish its application in diagnostic or therapeutic tools. scbt.com Its primary role remains within the laboratory setting for chemical and proteomics research.

Role in Natural Products and Traditional Medicine Research

The investigation of complex organic compounds from natural sources is a significant area of research. This compound has been identified in at least one traditional medicinal formulation, prompting further investigation into its origins and the properties of the extracts in which it is found.

Manasamitra Vatakam is a traditional herbomineral formulation used in Ayurvedic medicine to address mental and cognitive conditions. nih.govresearchgate.net Comprehensive chemical analysis of this complex preparation is crucial for understanding its composition. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis performed on Manasamitra Vatakam revealed the presence of numerous biomolecules, including this compound. researchgate.net This identification provides a chemical fingerprint of the formulation and confirms the compound's existence within a traditional remedy. researchgate.netphcogj.com

The table below presents a selection of compounds identified in Manasamitra Vatakam through GC-MS analysis, highlighting the detection of this compound. researchgate.net

| Retention Time (min) | Compound Name |

| 6.915 | This compound |

| 12.428 | 1-Heptadecanamine |

| 20.306 | n-Hexadecanoic acid |

| 22.067 | Oleic Acid |

| 22.285 | 9-Octadecenoic acid, (E)- |

| 24.364 | 13-Docosenamide, (Z)- |

Data sourced from a GC-MS analysis of Manasamitra Vatakam. researchgate.net

Alstonia scholaris, commonly known as the Devil's tree, is a plant used extensively in various traditional medicine systems for treating ailments like fever, diarrhea, and skin diseases. researchgate.net Its phytochemical profile is rich and varied, with numerous studies dedicated to isolating and identifying its constituents. phcogrev.com These analyses have confirmed the presence of diverse compound classes, including alkaloids, flavonoids, terpenoids, saponins, and steroids. researchgate.netphcogrev.com However, despite extensive chemical investigations of the leaves, bark, and flowers of Alstonia scholaris, the presence of this compound has not been reported in the reviewed scientific literature. phcogrev.comddtjournal.net

Given the confirmed presence of this compound (DAED) in the Ayurvedic formulation Manasamitra Vatakam, research into the biological activities of this formulation is pertinent. researchgate.net Studies have shown that extracts of Manasamitra Vatakam exhibit notable antioxidant and antibacterial properties. phcogj.comresearchgate.net

The antioxidant potential has been evaluated using several standard methods, demonstrating the formulation's capacity to scavenge free radicals. researchgate.net Furthermore, the methanolic extract of Manasamitra Vatakam has been tested for antibacterial activity against various pathogens. phcogj.com

| Biological Activity Studied | Assays / Methods Used | Findings |

| Antioxidant Activity | DPPH assay, FRAP assay, Hydrogen peroxide scavenging assay | The formulation demonstrates strong antioxidant properties. researchgate.net |

| Antibacterial Activity | Disk diffusion method, Broth dilution method | The extract shows activity against Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. phcogj.com |

This table summarizes the investigated biological activities of Manasamitra Vatakam, an extract known to contain this compound.

Emerging Research Areas

The landscape of chemical analysis is continually evolving, with new techniques allowing for deeper insights into the composition and function of chemical compounds in complex systems.

Metabolomics represents a powerful, high-throughput approach for the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov In the field of food science, this discipline, sometimes integrated with "flavoromics," is instrumental in understanding flavor and aroma. wur.nl These studies aim to identify flavor precursors and volatile organic compounds that contribute to the sensory profile of processed foods. nih.govwur.nl While metabolomics is a rapidly advancing field for profiling complex mixtures, specific studies focusing on or identifying this compound within the context of flavor analysis are not prominent in the current scientific literature.

Design and Synthesis of Derivatives for Specific Functions

The functional modification of this compound and its derivatives is a key area of research aimed at enhancing performance for specific applications. A significant focus has been on improving the stability of bleach activators in liquid detergent formulations. For instance, N,N,N′,N′-tetraacetylethylenediamine (TAED), a primary downstream product of this compound, is widely used in powder detergents but faces limitations in liquid formats due to its susceptibility to hydrolysis.

To address this, researchers have synthesized derivatives with increased hydrolytic stability. iau.ir A notable study involved the synthesis of N,N,N′,N′-tetracetylpropylene-1,2-diamine (TA(Me)ED) and N,N,N′-triacetylpropylene-1,2-diamine (TriA(Me)ED) through the acetylation of propylene-1,2-diamine. The introduction of an α-methyl group near the imide functional group provides steric hindrance, which protects the molecule from hydrolysis. iau.ir

Experimental findings demonstrated a significant improvement in stability compared to the parent compound, TAED. The hydrolytic rate constants (kH) at a pH of 8.0 were substantially lower for the derivatives, indicating a slower rate of degradation in aqueous environments. iau.ir Despite this enhanced stability, the derivatives maintained comparable perhydrolytic activity, which is crucial for their bleaching function. iau.ir This research highlights a targeted design strategy where specific structural modifications to the ethylenediamine backbone lead to derivatives with properties tailored for challenging environments like liquid detergents. iau.ir

Table 1: Comparison of Hydrolytic Stability of TAED and its Derivatives

| Compound | Modification | Hydrolytic Rate Constant (kH) Decrease vs. TAED (at pH 8.0) | Perhydrolytic Activity |

| TA(Me)ED | α-methyl group on backbone | 58% | Comparable to TAED |

| TriA(Me)ED | α-methyl group on backbone | 84% | Comparable to TAED |

| Data sourced from research on TAED derivatives for improved hydrolytic stability. iau.ir |

Sustainable Chemical Processes and Catalysis

The role of this compound is intrinsically linked to sustainable chemical practices, primarily through its downstream application in energy-efficient cleaning products. The conversion of this compound to Tetraacetylethylenediamine (TAED) is a critical step in producing bleach activators that enable effective laundering at lower temperatures, significantly reducing energy consumption. connectchemicals.comdelamine.com The use of TAED allows for washing cycles at temperatures around 40°C, as opposed to the 60°C or higher required for traditional peroxide bleaches to be effective. delamine.comwikipedia.org This reduction in temperature minimizes the environmental impact associated with heating water for laundry. connectchemicals.com

The final products derived from this compound are also noted for their favorable environmental profile. TAED is readily biodegradable and exhibits low aquatic ecotoxicity, as does its main byproduct, this compound (DAED). connectchemicals.com This biodegradability is a key advantage over other chelating agents used in detergents that may be less environmentally friendly. google.com

Industrial Relevance

Production of Laundry Detergent Components

This compound (DAED) is a compound of significant industrial importance, primarily serving as a direct precursor in the large-scale manufacture of N,N,N′,N′-tetraacetylethylenediamine (TAED). ub.eduub.edu TAED is the most widely used bleach activator in European laundry detergents, with an estimated annual consumption of 75,000 metric tons. wikipedia.org

The industrial synthesis of TAED is a well-established two-stage process. chemicalbook.comub.edu

First Stage: Ethylenediamine (ED) is diacetylated using acetic acid to produce this compound (DAED). ub.edu

Second Stage: The resulting DAED is then further acetylated with acetic anhydride to yield the final product, TAED. chemicalbook.comub.edu

This process is highly efficient and can be run continuously, ensuring a product purity of over 99%. ub.edu The reaction can be carried out in reactors coupled with distillation columns to remove the acetic acid byproduct, driving the reaction to completion and achieving TAED yields as high as 80-82%. chemicalbook.comatamanchemicals.com

Table 2: Industrial Production Process of TAED from this compound

| Stage | Reactant 1 | Reactant 2 | Product | Key Process Feature |

| 1 | Ethylenediamine | Acetic Acid | This compound (DAED) | Initial diacetylation |

| 2 | This compound (DAED) | Acetic Anhydride | Tetraacetylethylenediamine (TAED) | Final acetylation, often with distillation |

| This table outlines the two-stage manufacturing route for TAED. chemicalbook.comub.edu |

TAED's function in detergents is to react with a source of hydrogen peroxide, such as sodium percarbonate or sodium perborate, in the wash liquor. wikipedia.org This reaction, known as perhydrolysis, generates peroxyacetic acid, a powerful and color-safe bleaching agent that effectively removes stains from tea, coffee, and wine at lower wash temperatures. connectchemicals.comwikipedia.orgwikipedia.org The typical concentration of TAED in detergent formulations ranges from 1.4% to 13%. heraproject.com The intermediate, this compound, is reformed in the wash liquor as a byproduct of the perhydrolysis of TAED. wikipedia.orgatamanchemicals.com

Theoretical and Computational Studies on N,n Diacetylethylenediamine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Energy Differences in Diastereomers

Specific DFT calculations detailing the energy differences between potential diastereomers of N,N'-Diacetylethylenediamine are not available in the current body of scientific literature. Such studies would be valuable for understanding the relative stabilities of different stereoisomers, which could influence the compound's chemical behavior and interactions.

Calculation of Formation Energies

There are no published studies that report the calculation of the formation energy of this compound using DFT or other computational methods. The enthalpy of formation is a key thermodynamic property that provides insight into the stability of a compound.

Molecular Modeling for Structure-Function Relationships

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. These methods are instrumental in predicting how a molecule's structure relates to its function. For this compound, there is no available research that employs molecular modeling to establish specific structure-function relationships. Such studies could, for example, predict its binding affinity to certain receptors or its potential as a ligand in coordination chemistry based on its three-dimensional structure and electronic properties.

Future Research Directions for N,n Diacetylethylenediamine

Exploration of Undefined Biological Activities

The biological and pharmacological profile of N,N'-Diacetylethylenediamine is not extensively documented in publicly available literature. nih.govfishersci.de This lack of data represents a significant opportunity for future research. Initial investigations should focus on systematic screening to identify any potential bioactivity.

Future research could involve:

High-Throughput Screening (HTS): Employing HTS assays to test DAED against a wide range of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer cell lines). This could rapidly identify any potential therapeutic areas of interest.

Antimicrobial Activity: Given that many amide- and amine-containing compounds exhibit antimicrobial properties, DAED and its derivatives should be tested against a panel of pathogenic bacteria and fungi. Some polymers and nanocomposites containing amide groups have demonstrated significant antibacterial activity, suggesting a potential avenue for DAED-based materials.

Enzyme Inhibition Studies: Investigating the potential for DAED to act as an inhibitor for specific enzymes, such as proteases or kinases, could uncover novel therapeutic applications. mdpi.com

Computational Toxicology: Utilizing in silico models to predict the toxicity and pharmacokinetic profiles of DAED. This computational approach can prioritize and guide subsequent in vitro and in vivo testing, making the research process more efficient.

Development of Advanced Synthetic Methodologies

While methods for synthesizing DAED exist, there is considerable scope for developing more efficient, sustainable, and advanced synthetic routes. Current methods often involve the reaction of ethylenediamine (B42938) with acetic acid at high temperatures, sometimes under nitrogen protection to prevent oxidation. google.com

Future research should aim to:

Develop Greener Synthetic Pathways: Exploring the use of biocatalysts, such as enzymes, to facilitate the synthesis under milder conditions. Investigating the use of greener solvents or even solvent-free reaction conditions would also be a significant advancement.

Implement Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. A continuous process for producing DAED has been described where water formed during the reaction is removed by washing the vapor with the ethylenediamine feed, leading to a high space-time yield. google.com

Catalyst Optimization: While the use of phosphoric acid as a catalyst has been shown to inhibit side reactions and negate the need for nitrogen protection, further research could identify even more effective and recyclable catalysts. researchgate.net This could include solid acid catalysts or novel organocatalysts.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction, potentially reducing reaction times and energy consumption compared to conventional heating methods.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste | Identification and engineering of suitable enzymes |

| Continuous Flow Chemistry | Improved safety, higher yield, better process control | Reactor design and optimization of flow parameters |

| Advanced Catalysis | Increased efficiency, catalyst recyclability, cost-reduction | Development of novel solid acid or organocatalysts |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, energy efficiency | Optimization of microwave parameters and solvent choice |

Novel Applications in Materials Science

The bifunctional nature of DAED, with its two amide groups, makes it an intriguing candidate for applications in materials science, an area that is currently underexplored. The amide linkages can participate in hydrogen bonding, a key interaction for creating structured and functional materials.

Potential future applications include:

Polymer Chemistry: DAED could be investigated as a monomer or a chain extender in the synthesis of novel polyamides or other condensation polymers. These materials could possess unique thermal or mechanical properties due to the specific structure of the DAED unit. Research into preparing copolymer emulsions with related functional monomers has shown promise for creating specialized films. researchgate.net

Metal-Organic Frameworks (MOFs): While DAED itself may not be a typical ligand, it could be functionalized to create multitopic organic linkers for the self-assembly of MOFs. rsc.org These materials are of interest for gas storage, separation, and catalysis. researchgate.netfrontiersin.org The design of the ligand plays a critical role in the resulting structure and properties of the MOF. nih.gov

Cross-linking Agents: The two amide groups could potentially react further under specific conditions, allowing DAED to act as a cross-linking or curing agent for thermosetting resins like epoxies or polyurethanes, potentially improving their performance characteristics.

Hydrogels: Incorporating DAED into polymer networks could lead to the formation of hydrogels with specific properties. The hydrogen-bonding capabilities of the amide groups could influence the swelling behavior and mechanical strength of the gel.

Detailed Mechanistic Studies of Reactions Involving DAED

A fundamental understanding of the reaction mechanisms involving DAED is crucial for optimizing its synthesis and predicting its behavior in various applications. Currently, detailed mechanistic studies are sparse in the literature.

Future research should focus on:

Kinetics of Synthesis: Performing detailed kinetic studies on the amidation reaction between ethylenediamine and acetic acid (or its derivatives) to form DAED. This would help in elucidating the reaction mechanism, identifying the rate-determining step, and building accurate models for reactor design and process optimization.

Hydrolysis Mechanisms: Investigating the mechanism and kinetics of DAED hydrolysis under both acidic and basic conditions. This is important for understanding its stability and degradation pathways in different chemical environments.

Coordination Chemistry: Studying the mechanisms by which DAED or its derivatives coordinate with metal ions. While DAED itself is a neutral ligand, its derivatives or related diamine ligands are known to form complexes with metals like zinc. nih.gov Understanding the thermodynamics and kinetics of complex formation is essential for its potential application in areas like catalysis or materials synthesis.

Side Reaction Pathways: The synthesis of DAED can be accompanied by the formation of side products, such as 2-methyl-2-imidazoline. chemicalbook.com A detailed mechanistic investigation into how these side products are formed would provide the knowledge needed to further suppress their generation and improve the purity of the final product.

Computational Chemistry for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like DAED, accelerating research and reducing the need for extensive trial-and-error experimentation.

Future computational studies could include:

Q & A

Q. What are the established methods for synthesizing N,N'-Diacetylethylenediamine (DAED) in laboratory settings?

- Methodological Answer : DAED is synthesized via a two-step acetylation of ethylenediamine.

First Step : Ethylenediamine reacts with acetic acid in a xylene medium under reflux to form DAED.

Second Step : DAED is further acetylated with acetic anhydride to produce tetraacetylethylenediamine (TAED). Key parameters include temperature control (80–100°C) and stoichiometric ratios (2:1 for acetic acid:ethylenediamine). Catalysts like sulfuric acid may accelerate the reaction. Post-synthesis, vacuum distillation removes solvents and byproducts .

Q. Example Protocol :

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Ethylenediamine, acetic acid, xylene | Reflux, 4–6 hours |

| 2 | DAED, acetic anhydride | Stirring, 2 hours at 80°C |

Q. How can researchers verify the purity and structural integrity of synthesized DAED?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point Analysis : DAED melts at 172–174°C; deviations indicate impurities like lysidine (mp 85–90°C) .

- NMR Spectroscopy : H NMR should show peaks for acetyl groups (δ 2.0–2.2 ppm) and ethylene protons (δ 3.3–3.5 ppm). Contaminants like lysidine exhibit distinct aromatic proton signals.

- HPLC : Reverse-phase chromatography with UV detection at 210 nm can quantify purity (>98% for high-grade DAED) .

Q. What safety protocols are critical when handling DAED in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (refer to SDS in ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in DAED purity assessments during vacuum distillation?

- Methodological Answer : Lysidine (2-methyl-2-imidazoline) formation during distillation is a common issue. Mitigation strategies:

- Optimized Distillation : Collect fractions at higher vacuum (≤0.1 mmHg) and lower temperatures (<100°C) to suppress cyclization.

- Pre-Distillation Analysis : Use TLC to detect lysidine (Rf ~0.5 in ethyl acetate/hexane). If present, purify via recrystallization from ethanol/water mixtures .

Q. What factors influence DAED's role in room-temperature phosphorescence (RTP) mechanisms?

- Methodological Answer : DAED’s RTP arises from clustering-triggered emission (CTE) via n–π* transitions. Key factors:

- Molecular Packing : Crystalline DAED exhibits stronger RTP than amorphous forms due to restricted molecular motion.

- Heteroatom Interactions : Hydrogen bonding between amide groups stabilizes triplet states, enhancing spin-orbit coupling (SOC).

- Experimental Design : Compare RTP intensity of DAED with analogs (e.g., TAED) under UV excitation (365 nm) to isolate structural contributions .

Q. How can reaction conditions be optimized for DAED’s activation of peracetic acid in oxidative applications?

- Methodological Answer : DAED reacts with perhydroxyl anions (HO) to release peracetic acid. Optimization involves:

- pH Control : Maintain alkaline conditions (pH 9–10) to stabilize HO.

- Molar Ratios : Use a 1:1 DAED:sodium percarbonate ratio for maximal peracid yield.

- Kinetic Monitoring : Track peracetic acid concentration via iodometric titration or HPLC .

Data Contradiction Analysis

Q. How to resolve conflicting reports on DAED’s stability under ambient storage conditions?

- Methodological Answer : Contradictions arise from varying humidity levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.